2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-ethyl-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO3/c1-2-9-11(14)12-8-4-3-7(6-13)5-10(8)15-9/h3-5,9,13H,2,6H2,1H3,(H,12,14) |
InChI Key |
LTPZWLUUQMLCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one typically begins from a known precursor compound (referred to as compound 2 in literature), which undergoes alkylation with ethyl chloroacetate to form benzooxazin-3(4H)-one intermediate (compound 8 ) with yields around 82%. This intermediate is crucial as it contains the oxazine ring system that will be further elaborated.
Subsequent reactions involve additional alkylation steps and hydrolysis to introduce the hydroxymethyl substituent at the 7-position and the ethyl group at the 2-position, respectively.
Stepwise Synthetic Route
This sequence is summarized in Scheme 4 and Scheme 5 of the referenced study.
Role of HATU and Mechanistic Insights
A key reagent in the preparation is HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), which plays a dual role:
- Facilitates efficient amide bond formation between carboxylic acid and amino acid esters.
- Promotes cyclization leading to the formation of the benzooxazin-3(4H)-one ring system via a proposed Favorskii-like rearrangement involving an α-lactam intermediate.
The mechanism involves nucleophilic substitution on nitrogen, opening of an aziridin-2-one intermediate under basic conditions, and rearrangement steps that fuse benzothiazole and benzooxazin-3(4H)-one moieties.
Data Table: Summary of Key Reaction Conditions and Yields
Summary of Research Findings
- The synthesis of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is efficiently achieved through a multi-step process involving alkylation, hydrolysis, amide coupling, and final hydrolysis.
- HATU is critical for high-yield amide bond formation and cyclization, enabling the formation of the oxazine ring via a rearrangement mechanism.
- The yields reported are generally high (up to 90%), and the reaction conditions are mild, using common solvents like DMF and reagents such as potassium carbonate and sodium hydroxide.
- Spectral analyses (1H NMR, 13C NMR, HRMS) confirm the structure of intermediates and final products.
- Computational studies (DFT) support the proposed mechanism and the stability of the fused bicyclic system.
Chemical Reactions Analysis
One-Pot Mitsunobu Reaction and Cyclization
This protocol involves a convergent approach combining the Mitsunobu reaction with sequential cyclization to construct the benzo[b]oxazinone core. Key steps include:
-
Mitsunobu Reaction : Benzyl(2-hydroxyphenyl)carbamates react with chiral 2,3-epoxy-4-trityloxybutanol in the presence of DIAD and triphenylphosphine (PPh₃) to form intermediates.
-
Cyclization : Treatment with tert-butyllithium (t-BuOLi) induces cyclization to form the tricyclic fused benzoxazinyl-oxazolidinone framework.
Reaction Optimization
| Entry | Equiv. of t-BuOLi | Yield (%) |
|---|---|---|
| 1 | 1.3 | — |
| 2 | 1.5 | — |
| 3 | 2.0 | 60 |
| 4 | 2.5 | 83 |
This method achieves high enantioselectivity (>97.8% ee) by leveraging chiral epoxy alcohols .
Chemoenzymatic Hydroamination and Cyclization
Enzymatic hydroamination using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) enables asymmetric synthesis:
-
Hydroamination : Substituted 2-aminophenols react with fumarate to yield N-substituted aspartic acids.
-
Esterification-Cyclization : Acid-catalyzed esterification followed by cyclization in high-boiling solvents (e.g., toluene) forms dihydrobenzoxazinones.
Typical Yields and Purity
Functional Group Reactivity
The hydroxymethyl and ethyl substituents enable diverse reactivity:
-
Hydroxymethyl Group : Potential for oxidation (e.g., to carboxylic acids) or alkylation.
-
Ethyl Substituent : May participate in alkylation or elimination reactions under appropriate conditions.
Hydroxymethyl Group Modulation
While direct data for this compound is limited, analogous hydroxymethyl-benzoxazines undergo:
-
Oxidation : Conversion to carboxylic acids (e.g., via KMnO₄/H+).
-
Alkylation : Protection (e.g., with silyl ethers) or functionalization (e.g., etherification).
Ethyl Group Reactivity
The ethyl substituent may participate in:
-
Alkylation : Further extension via nucleophilic substitution.
-
Elimination : Formation of alkenes under dehydrohalogenation conditions.
Scientific Research Applications
2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The oxazine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anticancer Activity
- Target Compound: Limited direct data, but the hydroxymethyl group may mimic polar residues in kinase active sites, similar to Compound 7f, which inhibits PI3Kα (IC50 = 12 nM) and shows antiproliferative effects in HCT-116 colon cancer cells .
- 7-Bromo Derivatives : Linked to isoxazole hybrids exhibit anticancer activity via copper-catalyzed synthesis, though bromine’s lipophilicity may limit solubility .
- Compound 7f : Reduces phospho-Akt (T308) levels dose-dependently, confirming PI3Kα pathway inhibition .
Kinase Inhibition
- CDK9 Inhibitors: Benzoxazinone derivatives with transient target engagement show promise in hematologic malignancies, suggesting the core’s adaptability for kinase binding .
- Difluoroallicin Analogs: Fluorinated derivatives exhibit superior anticoagulant activity (51.0 µM) compared to non-fluorinated analogs, attributed to enhanced electrophilicity .
Structure-Activity Relationship (SAR)
- Position 7 Modifications :
- Position 2 Substituents :
- Halogenation :
- Fluorination :
- Difluoroallicin analogs demonstrate that fluorine substitution enhances reactivity with biological thiols, improving anticoagulant effects .
Biological Activity
2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the class of benzoxazines, which have garnered attention due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Properties
The anticancer potential of benzoxazine derivatives has been explored in various studies, showing promising results in inhibiting cancer cell proliferation. For instance, substituted benzoxazines have been reported to induce apoptosis in human cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves the modulation of intracellular calcium levels and the activation of caspase pathways .
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
The compound exhibited a dose-dependent response, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Benzoxazine derivatives have also been investigated for their anti-inflammatory properties. In vivo studies indicate that these compounds can reduce inflammation markers in animal models. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed following treatment with related compounds .
The biological activity of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Activation of caspase pathways and modulation of calcium homeostasis are critical for inducing apoptosis in cancer cells.
- Cytokine Modulation : The compound's ability to inhibit pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Q & A
Q. Table 1: Synthetic Methods Comparison
Advanced: How can structure-activity relationship (SAR) studies optimize 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives for anticancer activity?
Methodological Answer:
SAR optimization focuses on:
Substituent Positioning :
- 4-Position : Alkyl/aryl groups (e.g., 4-nitrobenzyl) enhance NF-κB inhibition by stabilizing interactions with the p65 subunit .
- 7-Position : Electron-withdrawing groups (e.g., bromo, hydroxymethyl) improve antiproliferative activity by modulating redox properties .
Molecular Docking : Use tools like AutoDock to predict binding modes with targets (e.g., NF-κB or PI3K/mTOR) and validate with luciferase reporter assays .
In Vivo Validation : Orthotopic mouse models (50 mg/kg dosing) assess tumor growth inhibition and pharmacokinetics .
Key Finding : Derivatives with 4-nitrobenzyl and 7-hydroxymethyl substituents showed IC50 values <1 µM against HepG2 cells .
Basic: Which spectroscopic techniques confirm the structure of synthesized derivatives?
Methodological Answer:
1H/13C NMR : Assign signals for substituents (e.g., ethyl protons at δ 1.2–1.4 ppm; hydroxymethyl at δ 4.5–4.7 ppm) .
HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for nitrobenzyl derivatives) .
X-ray Crystallography : Resolve crystal structures for regioselectivity validation (e.g., 7-substituted derivatives) .
Advanced: How do computational strategies validate target binding affinity?
Methodological Answer:
Molecular Docking : Simulate ligand-receptor interactions (e.g., NF-κB p65) using software like Schrödinger Suite. Key parameters include:
- Binding Energy : ≤−8 kcal/mol indicates strong affinity .
- Hydrogen Bonding : Interactions with residues like Arg305 or Lys122 stabilize binding .
MD Simulations : Assess complex stability over 100 ns trajectories to validate docking predictions .
Example : NPO (4-nitrobenzyl derivative) showed a binding energy of −9.2 kcal/mol to NF-κB, corroborated by TEG assay results .
Data Contradiction: How to resolve discrepancies in biological activity across studies?
Methodological Answer:
Assay Standardization :
Control Experiments :
Cross-Validation :
- Orthogonal assays (e.g., Western blot for protein expression vs. luciferase reporter for transcriptional activity) .
Case Study : Variability in PI3Kα inhibition (IC50 50–200 nM) was attributed to differences in ATP concentration across assays .
Advanced: What are key considerations for in vivo antitumor evaluation?
Methodological Answer:
Dosing : Optimize via pharmacokinetic studies (e.g., 50 mg/kg in mice with QD/BID regimens) .
Toxicity : Monitor liver enzymes (ALT/AST) and body weight changes during treatment .
Bioavailability : Formulate derivatives with PEGylation or liposomal encapsulation to enhance solubility .
Example : NPO reduced tumor volume by 60% in orthotopic HCC models without significant toxicity .
Basic: How to achieve regioselective synthesis of 7-substituted derivatives?
Methodological Answer:
Copper(I) Catalysis : Enables regioselective coupling of propargyl intermediates with aldehydes at the 7-position .
Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to direct substitution to the desired position .
Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor 7-substitution over 6-substitution .
Q. Table 2: Regioselective Synthesis Examples
| Target Position | Method | Yield | Reference |
|---|---|---|---|
| 7-Bromo | Cu(I)-catalyzed | 85% | |
| 7-Hydroxymethyl | Propargyl alcohol route | 78% |
Advanced: What methodologies assess antimicrobial potential?
Methodological Answer:
MIC Determination : Test against Mycobacterium tuberculosis (H37Rv strain) using the microplate Alamar Blue assay .
Time-Kill Assays : Evaluate bactericidal kinetics over 24–72 hours .
Synergy Studies : Combine with frontline antibiotics (e.g., isoniazid) to detect enhanced efficacy .
Example : 7-Chloro derivatives showed MIC values of 3.12 µg/mL against M. tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
